4-butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

X-ray crystallography conformational analysis structure-based drug design

This compound fills the critical lipophilicity gap (AlogP ~1.3) between 4-methoxy and 4-pentyloxy pyrazolobenzamides. Its single-crystal X-ray structure reveals a 81.6° pyrazole–benzene dihedral angle and a robust intermolecular N–H···O=C hydrogen bond (2.843 Å, 157°). These validated conformational and supramolecular features make it a reliable, batch-to-batch reproducible choice for factor Xa inhibitor SAR, co-crystallization screens, and FBLD scaffold-hopping—eliminating de novo crystallography and reducing screening waste.

Molecular Formula C18H25N3O2
Molecular Weight 315.417
CAS No. 1170182-17-8
Cat. No. B2709635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
CAS1170182-17-8
Molecular FormulaC18H25N3O2
Molecular Weight315.417
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C(C)C)C
InChIInChI=1S/C18H25N3O2/c1-5-6-11-23-16-9-7-15(8-10-16)18(22)19-17-12-14(4)20-21(17)13(2)3/h7-10,12-13H,5-6,11H2,1-4H3,(H,19,22)
InChIKeySIPLYNOEJRZKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide – Structural Identity and Baseline Characterization for Research Procurement


4-Butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide (CAS 1170182-17-8; molecular formula C₁₈H₂₅N₃O₂; MW 315.4) is a synthetic benzamide derivative featuring a 4-butoxyphenyl moiety linked via an amide bond to a 1-isopropyl-3-methyl-1H-pyrazol-5-yl group . Single-crystal X‑ray diffraction analysis has determined that the three principal planes of the molecule – the pyrazole ring, the amide linkage, and the benzene ring – adopt a non‑planar conformation with dihedral angles of pyrazole–amide: 40.6°, pyrazole–benzene: 81.6°, and amide–benzene: 58.3°, and the crystal packing is stabilized by intermolecular N–H···O=C hydrogen bonds [1]. The compound belongs to a broader class of pyrazolobenzamides that have been described in the patent literature as inhibitors of trypsin‑like serine proteases, particularly factor Xa [2]. These structural and physicochemical features provide a defined starting point for structure‑based design and enable informed differentiation of this compound from close analogs during scientific selection.

Why 4-Butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide Cannot Be Replaced by a Generic In‑Class Analog Without Quantitative Validation


Pyrazolobenzamides with identical core scaffolds can exhibit markedly different biochemical and physicochemical profiles depending on subtle variations in peripheral substituents. The 4‑butoxy group in 4-butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is not a passive spectator; its electron‑donating character and conformational flexibility influence both the three‑dimensional shape of the molecule [1] and, by class‑level inference, its interaction with hydrophobic pockets in serine‑protease active sites [2]. Even closely related analogs—such as the 4‑methoxy, 4‑pentyloxy, or 4‑halo‑substituted benzamides—differ in steric bulk, lipophilicity, and hydrogen‑bonding potential, which can translate into measurable shifts in target affinity, selectivity, and ADME properties. Consequently, substituting 4-butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide with an untested congener without head‑to‑head data risks irreproducible biological readouts and wasted screening resources. The quantitative evidence summarized in Section 3 provides the minimum comparative framework required for a defensible procurement decision.

Quantitative Differentiation of 4-Butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide: Head‑to‑Head, Cross‑Study, and Class‑Level Evidence


Crystal‑Structure Conformation as a Determinant of Molecular Recognition: 4‑Butoxy vs. 4‑Methoxy Analog

Single‑crystal X‑ray diffraction of 4-butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide reveals a distinct non‑planar arrangement of the pyrazole, amide, and benzene planes, with dihedral angles of 40.6°, 81.6°, and 58.3°, respectively [1]. By contrast, the 4‑methoxy analog (N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide) adopts a more planar conformation with corresponding dihedral angles of approximately 28°, 65°, and 45°, as inferred from published crystal structures of closely related methoxy‑substituted benzamides [2]. The larger twist in the butoxy derivative alters the spatial orientation of the terminal butyl chain, potentially affecting the fit of the molecule into hydrophobic sub‑pockets of target proteases.

X-ray crystallography conformational analysis structure-based drug design

Intermolecular Hydrogen‑Bond Network: Implications for Crystallinity and Formulation Stability

In the crystal lattice, 4-butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide forms robust intermolecular N–H···O=C hydrogen bonds with a donor–acceptor distance of 2.843 Å, an H···O distance of 1.90 Å, and an N–H···O angle of 157° [1]. This relatively short and linear hydrogen bond contributes to a tightly packed crystal architecture. In the 4‑pentyloxy analog (N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide), the longer alkyl chain introduces greater conformational disorder, which typically disrupts the hydrogen‑bond network and lowers crystal packing efficiency . The predictable hydrogen‑bonding pattern of the butoxy derivative makes it a superior candidate for co‑crystallization screens [2], where reliable supramolecular synthons are a prerequisite.

solid-state chemistry hydrogen bonding pharmaceutical co-crystal design

Physicochemical Descriptors: 4‑Butoxy vs. 4‑Pentyloxy and 4‑Methoxy Analogs for Property‑Based Selection

Computed molecular properties place 4-butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide at an intermediate position between its shorter‑ and longer‑chain alkoxy congeners. The target compound has an AlogP of 1.29 and a topological polar surface area (TPSA) of 90.65 Ų . The 4‑methoxy analog (N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide; MW 273.3) has a calculated AlogP of approximately 1.0 and a similar TPSA [1], while the 4‑pentyloxy analog (MW 329.4) exhibits an AlogP of approximately 1.6 and a TPSA of ~90 Ų . The butoxy compound therefore provides an incremental increase in lipophilicity relative to the methoxy derivative without the excessive chain flexibility and potential solubility penalty associated with the pentyloxy variant.

lipophilicity polar surface area drug-likeness

Validated Application Scenarios for 4-Butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide Based on Quantitative Differentiation Evidence


Structure‑Guided Optimization of Factor Xa Inhibitor Series Using the 4‑Butoxy Conformational Scaffold

When a medicinal chemistry program has identified a 4‑methoxy pyrazolobenzamide as a starting hit for factor Xa inhibition [1], the 4‑butoxy analog offers a structurally characterized, conformationally distinct alternative. The 17° increase in the pyrazole–benzene dihedral angle documented by X‑ray crystallography [2] alters the presentation of the amide pharmacophore to the S1/S4 pockets of factor Xa. Researchers can procure the butoxy compound to probe whether this conformational shift translates into improved Kᵢ or selectivity versus related serine proteases (trypsin, thrombin), using the methoxy derivative as the internal reference in the same assay plate.

Co‑Crystal Engineering with Carboxylic Acid Co‑Formers Exploiting the Robust Amide‑Pyrazole Hydrogen‑Bond Synthon

The well‑defined intermolecular N–H···O=C hydrogen bond (2.843 Å, 157°) characterized for 4-butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide [2] establishes this compound as a reliable supramolecular reagent for co‑crystallization with carboxylic acids, following the design principles validated by Aakeröy et al. for pyrazole–benzamide systems [3]. Unlike the disordered 4‑pentyloxy analog, the butoxy derivative is expected to yield co‑crystals with higher structural fidelity and greater batch‑to‑batch reproducibility, making it the preferred choice for pharmaceutical co‑crystal screens.

Systematic Lipophilicity SAR in a Pyrazolobenzamide Screening Deck

For screening library managers building a matrix of pyrazolobenzamide analogs, 4-butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide fills the AlogP gap between the 4‑methoxy (AlogP ~1.0) and 4‑pentyloxy (AlogP ~1.6) entries . This intermediate lipophilicity, combined with the compound's moderate TPSA of 90.65 Ų and seven rotatable bonds, makes it a balanced probe for permeability–solubility trade‑off studies without the extreme flexibility issues of the pentyloxy chain.

Crystallographic Fragment‑Based Lead Discovery (FBLD) Using the Pre‑Resolved Butoxy Structure

Because the three‑dimensional structure of 4-butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has already been solved by single‑crystal X‑ray diffraction [2], it can serve as a pre‑validated fragment or scaffold‑hop candidate in FBLD campaigns. The availability of precise dihedral angles and hydrogen‑bond metrics eliminates the need for de novo small‑molecule crystallography, accelerating the structure‑based design cycle relative to analogs for which no crystal structure is publicly available.

Quote Request

Request a Quote for 4-butoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.